molecular formula C17H17ClO3 B12774353 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- CAS No. 86560-08-9

1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl-

Cat. No.: B12774353
CAS No.: 86560-08-9
M. Wt: 304.8 g/mol
InChI Key: MEQBHSQVKSOTHS-UHFFFAOYSA-N
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Description

1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement of a spiro-fused oxaspirodecane ring system with a chlorobenzoyl and methyl substituent. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-phenyl-1-oxaspiro(4.5)dec-3-en-2-one with 4-chlorobenzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester linkage, yielding the corresponding carboxylic acid and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and anticancer agents.

    Industry: It finds applications in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- involves its interaction with specific molecular targets. The chlorobenzoyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the spirocyclic structure provides rigidity and spatial orientation. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.

Comparison with Similar Compounds

1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- can be compared with similar compounds such as:

The uniqueness of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological characteristics.

Properties

CAS No.

86560-08-9

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

4-(4-chlorobenzoyl)-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C17H17ClO3/c1-11-14(15(19)12-5-7-13(18)8-6-12)17(21-16(11)20)9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3

InChI Key

MEQBHSQVKSOTHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CCCCC2)OC1=O)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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